(S)-Piperazine-2-carboxylic acid dihydrochloride

Catalog No.
S714758
CAS No.
158663-69-5
M.F
C5H12Cl2N2O2
M. Wt
203.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Piperazine-2-carboxylic acid dihydrochloride

CAS Number

158663-69-5

Product Name

(S)-Piperazine-2-carboxylic acid dihydrochloride

IUPAC Name

(2S)-piperazine-2-carboxylic acid;dihydrochloride

Molecular Formula

C5H12Cl2N2O2

Molecular Weight

203.06 g/mol

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1

InChI Key

WNSDZBQLMGKPQS-FHNDMYTFSA-N

SMILES

C1CNC(CN1)C(=O)O.Cl.Cl

Canonical SMILES

C1C[NH2+]C(C[NH2+]1)C(=O)O.[Cl-].[Cl-]

Isomeric SMILES

C1C[NH2+][C@@H](C[NH2+]1)C(=O)O.[Cl-].[Cl-]

The exact mass of the compound (S)-Piperazine-2-carboxylic acid dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-Piperazine-2-carboxylic acid dihydrochloride is a highly crystalline, enantiomerically pure chiral building block essential for the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a fully deprotected piperazine ring and a carboxylic acid at the C2 position, this compound is supplied as a stable dihydrochloride salt with a melting point of approximately 280°C. In industrial procurement, it is prioritized over its free base and racemic equivalents due to its superior shelf stability, predictable aqueous solubility, and strict stereochemical fidelity. It serves as a foundational precursor for NMDA receptor antagonists, HIV protease inhibitors, and targeted heterocyclic scaffolds where precise spatial arrangement and orthogonal functionalization are required [1].

Substituting (S)-piperazine-2-carboxylic acid dihydrochloride with racemic mixtures or its free base introduces severe downstream liabilities. Racemic substitution directly compromises the pharmacological efficacy of the final API, as seen in NMDA receptor antagonists and HIV protease inhibitors where only a single enantiomer binds the target pocket effectively. Furthermore, attempting to use the zwitterionic free base instead of the dihydrochloride salt leads to unpredictable solubility profiles, increased hygroscopicity, and variable stoichiometry during crucial N-protection steps. The dihydrochloride form ensures a locked, crystalline state that prevents premature degradation and provides exact molar equivalents for reproducible scale-up [1].

Stereochemical Fidelity in API Synthesis

In the synthesis of stereospecific therapeutics, the use of enantiopure (S)-piperazine-2-carboxylic acid dihydrochloride is mandatory. Kinetic resolution and asymmetric synthesis methods yield this compound with >98% enantiomeric excess (ee), which is critical because the (R)-enantiomer often exhibits negligible or antagonistic biological activity in target applications. Using the racemic baseline requires late-stage chiral separation, which slashes overall yield by more than 50% and significantly increases solvent waste and processing time [1].

Evidence DimensionDownstream yield of enantiopure API
Target Compound Data>98% ee starting material enables direct synthesis without late-stage resolution
Comparator Or BaselineRacemic piperazine-2-carboxylic acid
Quantified Difference>50% yield loss and added processing steps for racemic baseline
ConditionsMultistep API synthesis requiring strict stereocontrol

Procuring the enantiopure (S)-form eliminates the need for costly and inefficient downstream chiral resolution, directly reducing the cost of goods sold (COGS) in pharmaceutical manufacturing.

Handling Stability and Stoichiometric Precision

The dihydrochloride salt form of (S)-piperazine-2-carboxylic acid provides a distinct processability advantage over the zwitterionic free base. The free base is prone to moisture absorption and exhibits variable melting behavior (typically decomposing around 243-247°C), complicating precise molar weighing. In contrast, the dihydrochloride salt forms a highly stable, non-hygroscopic crystalline powder with a sharp melting point near 280°C. This ensures exact stoichiometric ratios during subsequent base-mediated N-protection reactions, preventing the formation of under- or over-reacted impurities [1].

Evidence DimensionThermal stability and handling predictability
Target Compound DataStable crystalline dihydrochloride (MP ~280°C), non-hygroscopic
Comparator Or Baseline(S)-Piperazine-2-carboxylic acid free base (MP 243-247°C, hygroscopic)
Quantified Difference~35°C higher thermal stability margin and eliminated moisture-weight variability
ConditionsAmbient storage and standard laboratory weighing/handling

The dihydrochloride salt guarantees reproducible mass-to-mole conversions, which is critical for minimizing impurity profiles in large-scale pharmaceutical batch production.

Synthetic Flexibility via Orthogonal Deprotection

Procuring the fully deprotected (S)-piperazine-2-carboxylic acid dihydrochloride offers superior synthetic versatility compared to purchasing pre-protected analogs like N-4-Boc-(S)-piperazine-2-carboxylic acid. Starting with the bare dihydrochloride scaffold allows process chemists to selectively protect either the N1 or N4 position depending on the specific steric and electronic requirements of the target molecule. While pre-protected analogs lock the synthetic route, the dihydrochloride salt, when neutralized in situ, permits dynamic kinetic resolution and regioselective acylation strategies that can achieve >90% regioselectivity for complex asymmetric transformations [1].

Evidence DimensionRoute design flexibility and regioselectivity
Target Compound DataUnprotected dihydrochloride allows >90% regioselective N1 vs N4 functionalization
Comparator Or BaselinePre-protected N-Boc derivatives
Quantified Difference100% retention of orthogonal protection options vs. locked pathways
ConditionsRegioselective acylation/protection in organic synthesis

Procuring the unprotected dihydrochloride salt provides process chemists with the maximum degrees of freedom to optimize synthetic routes and avoid patent-locked intermediate pathways.

Synthesis of NMDA Receptor Antagonists

The (S)-enantiomer is a critical building block for developing competitive NMDA antagonists, where stereochemistry dictates receptor binding affinity and neuroprotective efficacy. The enantiopurity of the starting material ensures high-yield downstream pharmacological activity without late-stage chiral separation [1].

HIV Protease Inhibitor Development

Utilized as a core chiral scaffold in the synthesis of Indinavir analogs and other protease inhibitors. The precise spatial orientation of the piperazine ring is required for target pocket docking, making the >98% ee of this compound essential for API viability [2].

Regioselective Peptidomimetic Synthesis

Acts as a conformationally restricted amino acid analog in the development of peptidomimetics. The stable dihydrochloride salt ensures clean, stoichiometric coupling reactions and allows for orthogonal N1/N4 protection strategies during complex peptide assembly [2].

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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